A Guide to the Spectroscopic Characterization of 1-Propylpiperidine-2-carboxylic acid
A Guide to the Spectroscopic Characterization of 1-Propylpiperidine-2-carboxylic acid
This technical guide provides a detailed exploration of the spectroscopic properties of 1-Propylpiperidine-2-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely available in public databases, this guide leverages established spectroscopic principles and data from analogous structures to present a robust, predictive analysis. This approach not only provides a valuable reference for the characterization of 1-Propylpiperidine-2-carboxylic acid but also serves as an educational tool for spectroscopic interpretation of N-substituted piperidine derivatives.
Introduction to 1-Propylpiperidine-2-carboxylic acid
1-Propylpiperidine-2-carboxylic acid, a derivative of the naturally occurring amino acid pipecolic acid, is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural significance lies in the combination of a chiral piperidine ring and a carboxylic acid functionality, making it a valuable building block in medicinal chemistry. Notably, it is a precursor in the synthesis of local anesthetics such as ropivacaine.[1] A thorough understanding of its spectroscopic characteristics is therefore crucial for synthesis verification, quality control, and the development of new chemical entities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of 1-Propylpiperidine-2-carboxylic acid, based on the known spectra of piperidine-2-carboxylic acid and the established effects of N-alkylation.
Predicted ¹H NMR Data
The ¹H NMR spectrum of 1-Propylpiperidine-2-carboxylic acid is expected to exhibit distinct signals corresponding to the protons of the propyl group and the piperidine ring. The acidic proton of the carboxylic acid is anticipated to appear as a broad singlet at a significantly downfield chemical shift, a characteristic feature of carboxylic acids.[2]
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| COOH | 10.0 - 12.0 | broad singlet | 1H |
| H-2 (piperidine) | ~3.0 - 3.2 | doublet of doublets | 1H |
| H-6 (piperidine, axial) | ~2.8 - 3.0 | multiplet | 1H |
| H-6 (piperidine, equatorial) | ~2.3 - 2.5 | multiplet | 1H |
| N-CH₂ (propyl) | ~2.2 - 2.4 | multiplet | 2H |
| H-3, H-4, H-5 (piperidine) | ~1.4 - 1.9 | multiplets | 6H |
| CH₂ (propyl) | ~1.5 - 1.7 | multiplet | 2H |
| CH₃ (propyl) | ~0.9 | triplet | 3H |
Table 1: Predicted ¹H NMR data for 1-Propylpiperidine-2-carboxylic acid.
Expert Insights: The introduction of the N-propyl group is expected to cause a downfield shift of the adjacent piperidine protons (H-2 and H-6) compared to the parent pipecolic acid.[3] The complexity of the piperidine ring proton signals arises from chair conformations and their corresponding axial and equatorial positions, leading to complex splitting patterns.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal.
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~175 - 180 |
| C-2 (piperidine) | ~60 - 65 |
| C-6 (piperidine) | ~50 - 55 |
| N-CH₂ (propyl) | ~50 - 55 |
| C-4 (piperidine) | ~25 - 30 |
| C-3, C-5 (piperidine) | ~20 - 25 |
| CH₂ (propyl) | ~20 - 25 |
| CH₃ (propyl) | ~10 - 15 |
Table 2: Predicted ¹³C NMR data for 1-Propylpiperidine-2-carboxylic acid.
Expert Insights: The chemical shifts of the piperidine ring carbons are influenced by the nitrogen atom and the substitution pattern. The N-propylation will have a noticeable effect on the chemical shifts of C-2 and C-6.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 1-Propylpiperidine-2-carboxylic acid will be dominated by the characteristic absorptions of the carboxylic acid group.
Predicted IR Absorption Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad, Strong |
| C-H stretch (alkane) | 2850 - 2960 | Medium to Strong |
| C=O stretch (carboxylic acid) | 1700 - 1725 | Strong |
| C-N stretch | 1000 - 1250 | Medium |
Table 3: Predicted IR absorption bands for 1-Propylpiperidine-2-carboxylic acid.
Expert Insights: The most prominent feature in the IR spectrum of a carboxylic acid is the extremely broad O-H stretching band, which often overlaps with the C-H stretching vibrations.[4][5] This broadening is due to strong intermolecular hydrogen bonding.[4] The C=O stretch will be a sharp and intense peak, confirming the presence of the carbonyl group.[4][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.
Predicted Mass Spectrometry Data
The predicted monoisotopic mass of 1-Propylpiperidine-2-carboxylic acid is approximately 171.1259 g/mol . In an electrospray ionization (ESI) mass spectrum, the molecule is expected to be observed as the protonated molecular ion [M+H]⁺ with an m/z of approximately 172.1332.
Expert Insights on Fragmentation: The fragmentation pattern in mass spectrometry can provide valuable structural information. For 1-Propylpiperidine-2-carboxylic acid, common fragmentation pathways would likely involve:
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Loss of the carboxylic acid group: A significant fragment would be expected from the loss of COOH (45 Da), resulting in an ion at m/z ~126.
-
Alpha-cleavage: Cleavage of the bond between C-2 and the carboxylic acid group.
-
Cleavage within the N-propyl group: Fragmentation of the propyl chain can also occur.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide.
NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 1-Propylpiperidine-2-carboxylic acid in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
IR Spectroscopy
-
Sample Preparation:
-
For solid samples (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
For liquid samples (Neat): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
-
Spectrum Acquisition:
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of 1-Propylpiperidine-2-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid for ESI).
-
Instrument Setup:
-
Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Calibrate the mass analyzer using a known standard.
-
-
Spectrum Acquisition:
-
Infuse the sample solution into the ion source at a constant flow rate.
-
Acquire the mass spectrum in the desired mass range.
-
For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to deduce structural information.
-
Visualization of Spectroscopic Relationships
The following diagrams illustrate the correlation between the molecular structure of 1-Propylpiperidine-2-carboxylic acid and its expected spectroscopic data.
Caption: Correlation of molecular structure with spectroscopic techniques.
Caption: Predicted mass spectrometry fragmentation pathways.
References
- [No specific reference for experimental d
- [No specific reference for experimental d
-
PubChemLite. 1-propylpiperidine-2-carboxylic acid hydrochloride (C9H17NO2). Available from: [Link].
- [No specific reference for experimental d
- [No specific reference for experimental d
- [No specific reference for experimental d
- [No specific reference for experimental d
- [No specific reference for experimental d
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids. Available from: [Link].
-
PubChem. Ropivacaine. Available from: [Link].
- [No specific reference for experimental d
- [No specific reference for experimental d
- [No specific reference for experimental d
- [No specific reference for experimental d
- [No specific reference for experimental d
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link].
-
The Royal Society of Chemistry. Supplementary Information. Available from: [Link].
-
PubChem. Pipecolic acid. Available from: [Link].
Sources
- 1. Ropivacaine | C17H26N2O | CID 175805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine-2-carboxylate | C6H11NO2 | CID 25200477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and Application of Ropivacaine_Chemicalbook [chemicalbook.com]
- 4. 1-Propylpiperidine | C8H17N | CID 21644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1-propylpiperidine-2-carboxylic acid hydrochloride (C9H17NO2) [pubchemlite.lcsb.uni.lu]
